![molecular formula C17H25N3O3S2 B320368 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide](/img/structure/B320368.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further linked to a carbamothioyl group and a butanamide chain. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-(cyclohexylsulfamoyl)aniline: This intermediate is synthesized by reacting cyclohexylamine with 4-nitrobenzenesulfonyl chloride under basic conditions.
Formation of 4-(cyclohexylsulfamoyl)phenyl isothiocyanate: The intermediate 4-(cyclohexylsulfamoyl)aniline is then treated with thiophosgene to form the isothiocyanate derivative.
Coupling with butanamide: Finally, the 4-(cyclohexylsulfamoyl)phenyl isothiocyanate is reacted with butanamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.
Medicine: Explored for its therapeutic potential in treating diseases like glaucoma and certain cancers due to its enzyme inhibition properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide primarily involves the inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of carbonic anhydrases, the compound disrupts this catalytic process, leading to altered pH regulation and metabolic processes in cells. This inhibition can have therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in certain cancers.
Comparación Con Compuestos Similares
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide can be compared with other sulfonamide-based inhibitors:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness. Unlike this compound, acetazolamide has a simpler structure and different pharmacokinetic properties.
Methazolamide: Another carbonic anhydrase inhibitor with a similar mechanism of action but different chemical structure and therapeutic applications.
Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma treatment. It has a different structural framework compared to this compound.
The uniqueness of this compound lies in its specific structural features, which may confer distinct binding affinities and selectivities towards various carbonic anhydrase isoforms, potentially leading to unique therapeutic profiles.
Propiedades
Fórmula molecular |
C17H25N3O3S2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H25N3O3S2/c1-2-6-16(21)19-17(24)18-13-9-11-15(12-10-13)25(22,23)20-14-7-4-3-5-8-14/h9-12,14,20H,2-8H2,1H3,(H2,18,19,21,24) |
Clave InChI |
WGOVATYLPIJBPT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
SMILES canónico |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-bromo-4-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320285.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B320286.png)
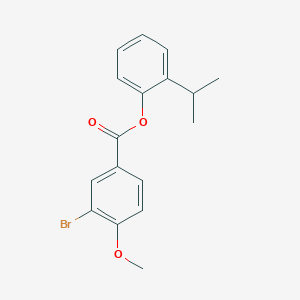

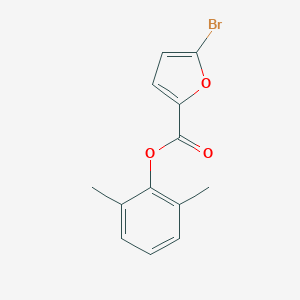
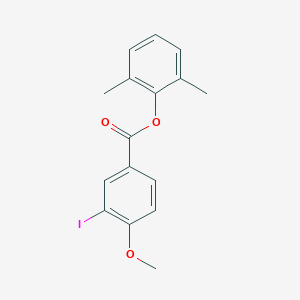
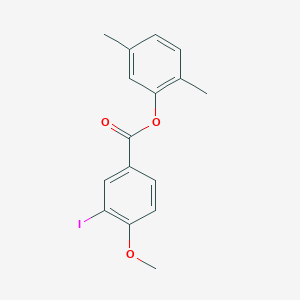
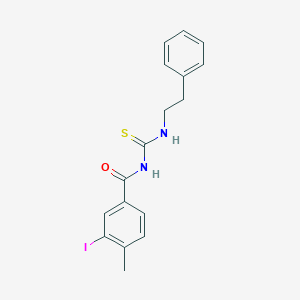
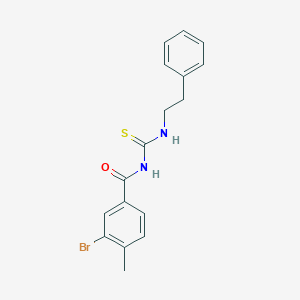
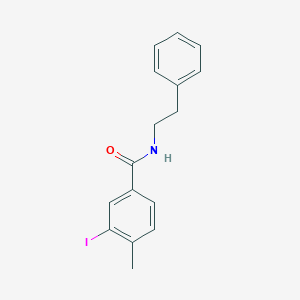
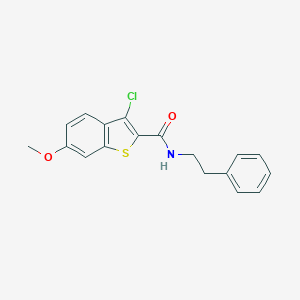
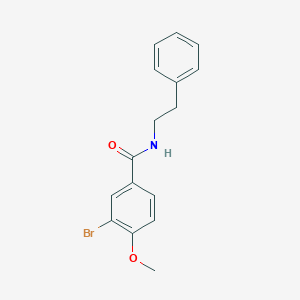
![2-(2-bromo-4-methylphenoxy)-N-[(2,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B320308.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320310.png)
